molecular formula C21H21N5O3 B12153447 methyl 4-methyl-3-({[4-(pyridin-4-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

methyl 4-methyl-3-({[4-(pyridin-4-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

Cat. No.: B12153447
M. Wt: 391.4 g/mol
InChI Key: UVWFTDWPPKJTJJ-UHFFFAOYSA-N
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Description

Methyl 4-methyl-3-({[4-(pyridin-4-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound with a unique structure that combines a benzoate ester with an imidazopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methyl-3-({[4-(pyridin-4-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-3-({[4-(pyridin-4-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups, such as halides or amines .

Scientific Research Applications

Methyl 4-methyl-3-({[4-(pyridin-4-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-methyl-3-({[4-(pyridin-4-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of methyl 4-methyl-3-({[4-(pyridin-4-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate lies in its specific combination of functional groups and structural features. This unique structure allows it to interact with molecular targets in ways that similar compounds may not, potentially leading to distinct biological or chemical properties .

Biological Activity

Methyl 4-methyl-3-({[4-(pyridin-4-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C24H26N6OC_{24}H_{26}N_{6}O and a molecular weight of approximately 414.51 g/mol. Its structure features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC24H26N6O
Molecular Weight414.51 g/mol
CAS NumberNot specified

Research indicates that compounds with structural similarities to this compound often exhibit diverse mechanisms of action:

  • Inhibition of Kinases : Many derivatives are known to inhibit various kinases involved in cancer progression, which could suggest a similar action for this compound.
  • Antimalarial Activity : Analogues have shown significant antimalarial properties by inhibiting β-hematin formation, which is crucial in the malaria parasite's lifecycle .
  • Cytotoxicity : The compound may exhibit cytotoxic effects against various cancer cell lines, as evidenced by studies on related imidazopyridines .

Anticancer Activity

A study conducted on related compounds demonstrated that certain structural modifications led to potent anticancer activity. For instance, the introduction of specific moieties significantly enhanced their ability to inhibit tubulin polymerization and arrest the cell cycle in the G2/M phase .

Antimalarial Efficacy

In vitro studies have shown that compounds with similar frameworks possess sub-micromolar activity against Plasmodium falciparum (the malaria-causing parasite). The mechanism involves the inhibition of β-hematin formation through π–π stacking interactions with heme groups .

Case Studies

  • Imidazopyridine Derivatives : A series of imidazopyridine derivatives were evaluated for their antimalarial and anticancer activities. One compound exhibited an IC50 value in the low micromolar range against cancer cell lines while maintaining an acceptable cytotoxicity profile against mammalian cells .
  • Kinase Inhibitors : Several compounds structurally related to this compound have been identified as effective kinase inhibitors in preclinical models, suggesting potential therapeutic applications in cancer treatment .

Properties

Molecular Formula

C21H21N5O3

Molecular Weight

391.4 g/mol

IUPAC Name

methyl 4-methyl-3-[(4-pyridin-4-yl-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl)amino]benzoate

InChI

InChI=1S/C21H21N5O3/c1-13-3-4-15(20(27)29-2)11-17(13)25-21(28)26-10-7-16-18(24-12-23-16)19(26)14-5-8-22-9-6-14/h3-6,8-9,11-12,19H,7,10H2,1-2H3,(H,23,24)(H,25,28)

InChI Key

UVWFTDWPPKJTJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)N2CCC3=C(C2C4=CC=NC=C4)N=CN3

Origin of Product

United States

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